2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-26(2,3)17-9-7-16(8-10-17)23-27-24-21(25(30)28(23)13-6-14-31-4)22(29)19-12-11-18(32-5)15-20(19)33-24/h7-12,15H,6,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMCGEGXGOJSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (commonly referred to as M4) is a synthetic derivative with potential therapeutic applications. Its structural characteristics suggest it may exhibit various biological activities, particularly in neuroprotection and enzyme inhibition.
Chemical Structure and Properties
M4 is characterized by a complex chromeno-pyrimidine framework with several substituents that enhance its pharmacological profile. The presence of the tert-butyl and methoxy groups is significant for its biological interactions.
Biological Activity Overview
Research indicates that M4 displays multiple biological activities, primarily focusing on neuroprotective effects and enzyme inhibition:
- Neuroprotective Effects : M4 has been studied for its ability to protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that M4 can reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to Aβ 1-42. This suggests a protective role against neurodegeneration associated with Alzheimer's disease .
- Enzyme Inhibition : M4 acts as an inhibitor of both β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. The compound shows an IC50 value of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase, indicating strong inhibitory potential .
In Vitro Studies
In vitro experiments have shown that M4 significantly inhibits Aβ aggregation, achieving an 85% reduction at concentrations of 100 μM. This is crucial as Aβ aggregation is a key event in the development of Alzheimer's pathology .
Table 1: Summary of In Vitro Findings on M4
| Parameter | Result |
|---|---|
| β-secretase IC50 | 15.4 nM |
| Acetylcholinesterase Ki | 0.17 μM |
| Aβ Aggregation Inhibition | 85% at 100 μM |
| Protective Effect on Astrocytes | Moderate |
In Vivo Studies
While in vitro results are promising, in vivo studies have shown mixed outcomes. In models of Alzheimer's induced by scopolamine, M4 did not demonstrate significant efficacy compared to established treatments like galantamine. This discrepancy may be attributed to the compound's bioavailability and distribution within the brain .
Table 2: Summary of In Vivo Findings on M4
| Parameter | Result |
|---|---|
| Effect on Aβ levels | No significant difference |
| Comparison with Galantamine | Less effective |
| Bioavailability | Limited |
Case Studies
Several case studies have explored the pharmacological potential of compounds similar to M4, particularly those containing piperidine or oxadiazole moieties, which have shown promising antibacterial and anti-inflammatory properties . These findings underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares the target compound with structurally related analogs from the evidence:
*Estimated based on structural similarity to .
†Predicted using analogous substitution patterns.
Key Observations:
Lipophilicity : The tert-butyl group in the target compound likely increases its XLogP3 (~4.0) compared to the phenylethyl (3.7) and thiophenyl (3.5) analogs . This may enhance membrane permeability but reduce aqueous solubility.
Hydrogen Bonding: The dual methoxy groups (8-OCH₃ and 3-methoxypropyl) in the target compound provide additional hydrogen bond acceptors (6 vs.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione?
The synthesis typically involves multi-step organic reactions:
- Core Formation : Cyclization of chromene and pyrimidine precursors under controlled conditions (e.g., acid/base catalysis or thermal activation) to assemble the chromeno[2,3-d]pyrimidine scaffold .
- Substitution Reactions : Introduction of the 4-(tert-butyl)phenyl and 3-methoxypropyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Oxidation Steps : Conversion of intermediates to the dione moiety using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Key Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, methoxy protons resonate at δ 3.2–3.8 ppm, while tert-butyl groups show singlet peaks near δ 1.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond angles and packing motifs. Use SHELXL for refinement, ensuring R-factor < 0.05 for reliability .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Parameter Screening : Systematically vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh) for cross-couplings) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 15–20% compared to conventional heating .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidized intermediates) and adjust stoichiometry or quenching protocols .
Q. How should researchers address contradictions in spectral data or biological activity across studies?
- Cross-Validation : Replicate key experiments (e.g., NMR under identical solvent conditions) and compare with literature. For biological assays, standardize cell lines (e.g., HEK293 vs. HeLa) and positive controls .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts or docking studies (AutoDock Vina) to rationalize activity discrepancies .
- Crystallographic Reanalysis : Re-refine published crystal structures using updated SHELX parameters to verify bond distances and angles .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Substituent Variation : Synthesize analogs with modified methoxypropyl chains or tert-butyl groups to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bonding at the dione moiety) .
- In Vivo/In Vitro Correlation : Pair enzyme inhibition assays (e.g., kinase profiling) with pharmacokinetic studies (plasma stability, logP) to prioritize lead compounds .
Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?
- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) or slow evaporation at 4°C to grow high-quality crystals .
- Twinned Data Handling : Use SHELXD for structure solution and refine twinned regions with HKL-3000 to improve data-to-parameter ratios .
- Disordered Moieties : Apply restraints (e.g., SIMU in SHELXL) to model flexible methoxypropyl or tert-butyl groups .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing biological or physicochemical data?
- Dose-Response Curves : Fit IC values using nonlinear regression (GraphPad Prism) with 95% confidence intervals .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, logP) with activity .
- Error Reporting : Include standard deviations for triplicate measurements and use Q-testing to exclude outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
